1-[(4-Bromothiophen-2-yl)methyl]azepane
Overview
Description
1-[(4-Bromothiophen-2-yl)methyl]azepane is a chemical compound that belongs to the class of azepanes. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound features a bromothiophene moiety attached to an azepane ring, which contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-[(4-Bromothiophen-2-yl)methyl]azepane typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-thiophene-2-carbaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using sodium borohydride in anhydrous tetrahydrofuran.
Formation of Azepane Ring: The alcohol is then reacted with an appropriate azepane precursor under suitable conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(4-Bromothiophen-2-yl)methyl]azepane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other groups using reagents like arylboronic acids in Suzuki cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Addition Reactions: The azepane ring can participate in addition reactions with electrophiles and nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-[(4-Bromothiophen-2-yl)methyl]azepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, leveraging its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in material science.
Mechanism of Action
The mechanism of action of 1-[(4-Bromothiophen-2-yl)methyl]azepane involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with biological macromolecules, altering their function and leading to various biological effects. The azepane ring can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
1-[(4-Bromothiophen-2-yl)methyl]azepane can be compared with other similar compounds, such as:
1-[(4-Bromothiophen-2-yl)methyl]piperidine: This compound features a piperidine ring instead of an azepane ring, which may result in different chemical and biological properties.
1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine: The pyrrolidine ring in this compound provides a different steric and electronic environment, influencing its reactivity and applications.
Properties
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]azepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNS/c12-10-7-11(14-9-10)8-13-5-3-1-2-4-6-13/h7,9H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCVBUQJPKSFAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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